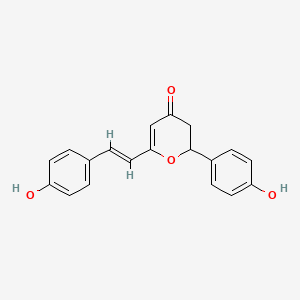

Cyclobisdemethoxycurcumin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+ |

InChI Key |

XRFSYDSFAJCJHE-XCVCLJGOSA-N |

Isomeric SMILES |

C1C(OC(=CC1=O)/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclobisdemethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclobisdemethoxycurcumin. Given the limited availability of experimental data for this specific curcumin analogue, this guide also draws upon established knowledge of closely related curcuminoids, such as curcumin, demethoxycurcumin, and bisdemethoxycurcumin, to provide a well-rounded and practical resource for laboratory professionals.

Chemical Identity and Structure

This compound is a derivative of curcumin, the principal curcuminoid found in turmeric (Curcuma longa). Structurally, it is a diarylheptanoid.

-

Systematic Name: 2,3-Dihydro-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-4H-pyran-4-one

-

Molecular Formula: C₁₉H₁₆O₄[1]

-

Molecular Weight: 308.33 g/mol [1]

-

CAS Number: 1042441-12-2

Physicochemical Properties

| Property | This compound | Curcumin | Bisdemethoxycurcumin |

| Melting Point (°C) | Data not available | ~183 | Data not available |

| pKa | Data not available | ~8.5 (phenolic hydroxyl), ~10.9 (keto-enol) | Data not available |

| logP (Octanol/Water) | Data not available | 2.9[2] | 3.1 (Predicted) |

| Aqueous Solubility | Poor (presumed) | ~0.6 µg/mL | Poor (presumed) |

| Solubility in Organic Solvents | Data not available | Soluble in DMSO (≥1 mg/mL), acetone (≥20 mg/mL), ethanol (≥1 mg/mL)[3] | Soluble in DMSO |

Storage and Stability: this compound should be stored in a well-closed container, protected from light and air. For long-term storage, refrigeration or freezing is recommended. Stock solutions, typically prepared in DMSO, can be stored at -20°C for several weeks. It's important to note that curcuminoids can undergo degradation in aqueous solutions, with the rate of degradation increasing with pH.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following methodologies are based on standard practices for the characterization of curcuminoids and can be adapted for this specific compound.

3.1. Synthesis and Purification

A common method for synthesizing curcumin analogues involves the condensation of a substituted benzaldehyde with a β-diketone.[5]

-

Synthesis: A potential synthetic route for this compound could involve a Knoevenagel condensation reaction.[6]

-

Purification: Purification is typically achieved through column chromatography on silica gel, using a gradient of solvents such as a mixture of dichloromethane and methanol or chloroform and ethanol.[4] The purity of the final product is then assessed by High-Performance Liquid Chromatography (HPLC).

3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with a Diode Array Detector (DAD) is a standard method for determining the purity of curcuminoids.

-

Column: A reverse-phase C18 column is typically used.[4]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is a common mobile phase.[4]

-

Detection: The DAD can be set to monitor wavelengths between 250 nm and 450 nm, with a maximum absorbance for curcuminoids typically around 420-430 nm.[3]

-

Quantification: Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for confirming the chemical structure.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure.

3.4. Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Electrospray Ionization (ESI) mass spectrometry, often coupled with tandem MS (MS/MS), is used to confirm the molecular weight and study the fragmentation pattern.

-

Ionization: ESI in positive or negative ion mode is used to generate molecular ions (e.g., [M+H]⁺ or [M-H]⁻).

-

Fragmentation: In MS/MS, the molecular ion is fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern that can help confirm the structure.

Signaling Pathways

While direct studies on this compound are limited, the extensive research on curcumin and its analogues provides strong evidence for its likely biological targets. Curcuminoids are well-known modulators of key signaling pathways involved in inflammation and cancer, primarily the NF-κB and STAT3 pathways.[7][8][9][10][11]

4.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Curcuminoids have been shown to inhibit this pathway through multiple mechanisms.

Caption: Inferred inhibitory action of this compound on the NF-κB signaling pathway.

4.2. Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is crucial for cell growth and proliferation, and its constitutive activation is a hallmark of many cancers. Curcumin and its analogues can inhibit STAT3 activation.

Caption: Postulated mechanism of STAT3 pathway inhibition by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: A generalized workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. As more specific experimental data becomes available, this document can be updated to provide an even more precise and comprehensive overview.

References

- 1. Bisdemethoxycurcumin | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9187406, Curcumin | C21H20O6 | CID 58963267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking studies on inhibition of Stat3 dimerization by curcumin natural derivatives and its conjugates with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structurally Modified Curcumin Analogs Inhibit STAT3 Phosphorylation and Promote Apoptosis of Human Renal Cell Carcinoma and Melanoma Cell Lines | PLOS One [journals.plos.org]

- 10. Activation of Transcription Factor NF-κB Is Suppressed by Curcumin (Diferuloylmethane) (*) | Semantic Scholar [semanticscholar.org]

- 11. Curcumin: A Novel Stat 3 Pathway Inhibitor for Chemoprevention of Lung Cancer [planetayurveda.com]

Synthesis and Structural Elucidation of Cyclobisdemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobisdemethoxycurcumin, a cyclic analog of bisdemethoxycurcumin, presents a unique structural motif with potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the proposed synthesis and detailed structural elucidation of this compound. While direct experimental data for this compound is limited in publicly available literature, this document outlines a robust synthesis protocol based on established chemical reactions and predicts the expected analytical data for its structural confirmation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related curcuminoids.

Introduction

Curcuminoids, the active constituents of Curcuma longa (turmeric), have garnered significant attention for their diverse pharmacological properties. Bisdemethoxycurcumin, lacking the methoxy groups of curcumin, is a key member of this family. The cyclization of this molecule to form this compound introduces a constrained ring system, which can significantly alter its physicochemical and biological properties, including receptor binding affinity and metabolic stability. This guide details the proposed synthetic route and the analytical techniques required for the unambiguous structural determination of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a base-catalyzed aldol condensation reaction. This approach involves the reaction of 1,4-cyclohexanedione with two equivalents of 4-hydroxybenzaldehyde.

Experimental Protocol

Materials:

-

1,4-Cyclohexanedione

-

4-Hydroxybenzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) and 4-hydroxybenzaldehyde (2.2 eq) in ethanol.

-

Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it reaches a pH of ~7.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Crystallization: The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water, to obtain pure crystals of this compound.

Logical Flow of Synthesis:

Investigating the Biological Activity of Cyclobisdemethoxycurcumin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobisdemethoxycurcumin, also known as bisdemethoxycurcumin (BDMC), is a naturally occurring curcuminoid found in the rhizome of the turmeric plant (Curcuma longa). As a structural analog of curcumin, BDMC has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in its mechanism of action.

Biological Activities of this compound

This compound has demonstrated a range of biological effects, primarily centered around its ability to modulate cellular signaling pathways implicated in cancer, inflammation, and oxidative stress.

Anticancer Activity

This compound exerts anticancer effects through the induction of apoptosis (programmed cell death) in various cancer cell lines. This process is mediated by the modulation of key proteins in the intrinsic apoptotic pathway.

Quantitative Data: Anticancer Activity

The cytotoxic effects of this compound have been quantified against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GBM 8401/luc2 | Glioblastoma | ~25 | [1] |

| SW-620 | Colorectal Adenocarcinoma | 42.9 | [2] |

| AGS | Gastric Adenocarcinoma | 57.2 | [2] |

| HepG2 | Hepatocellular Carcinoma | 64.7 | [2] |

| PC3 | Prostate Cancer | Data not available | |

| LNCaP | Prostate Cancer | Data not available | |

| DU145 | Prostate Cancer | Data not available | |

| C42B | Prostate Cancer | Data not available | |

| HOS | Osteosarcoma | Not specified | |

| A2058 | Melanoma | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified |

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. It exerts these effects by inhibiting key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated by its ability to reduce the production of pro-inflammatory cytokines.

| Cytokine | Cell Line/Model | Reduction | Reference |

| IL-4 | OVA-induced food allergy mice | Significant decrease | [3] |

| IL-5 | OVA-induced food allergy mice | Significant decrease | [3] |

| IL-13 | OVA-induced food allergy mice | Significant decrease | [3] |

| TNF-α | LPS-induced RAW 264.7 cells | Significant decrease | [4] |

| IL-6 | LPS-induced RAW 264.7 cells | Significant decrease | [4] |

| IL-1β | LPS-induced RAW 264.7 cells | Significant decrease | [4] |

| MCP-1 | LPS-induced RAW 264.7 cells | Significant decrease | [4] |

Antioxidant Activity

This compound exhibits significant antioxidant activity, contributing to its protective effects against cellular damage induced by oxidative stress. This activity is attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense systems, such as the Nrf2/HO-1 pathway.

Quantitative Data: Antioxidant Activity

The free radical scavenging ability of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 17.94 ± 0.06 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (BDMC) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of BDMC in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing various concentrations of BDMC. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of BDMC that inhibits 50% of cell growth, can be determined by plotting cell viability against BDMC concentration.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins such as Bcl-2, Bax, and caspases.

Materials:

-

Cell lysates from BDMC-treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

DPPH Radical Scavenging Assay

The DPPH assay is a common antioxidant assay that measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

-

This compound (BDMC) solutions of various concentrations

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Protocol:

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the BDMC solution with the DPPH solution. A typical ratio is 1:1 (v/v). Include a control with methanol instead of the BDMC solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of BDMC to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

-

ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., IL-6, TNF-α)

-

Cell culture supernatants from BDMC-treated and control cells

-

Detection antibody (biotinylated)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Microplate reader

Protocol:

-

Sample Addition: Add standards and cell culture supernatants to the wells of the ELISA plate. Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Wash the plate several times with wash buffer to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Wash the plate again to remove unbound detection antibody.

-

Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate.

-

Washing: Wash the plate to remove unbound enzyme conjugate.

-

Substrate Addition: Add TMB substrate to each well. A color will develop in proportion to the amount of cytokine present.

-

Stopping the Reaction: Add stop solution to each well to stop the color development.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Signaling Pathways and Visualizations

This compound's biological activities are underpinned by its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Anticancer Signaling Pathway: Intrinsic Apoptosis

This compound induces apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Signaling Pathway: Nrf2/HO-1 Activation

This compound enhances the cellular antioxidant defense by activating the Nrf2/HO-1 signaling pathway.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its demonstrated anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, highlight its therapeutic potential. This technical guide provides a foundational resource for further research and development of this compound as a potential agent for the prevention and treatment of various diseases. Further in-depth studies, including in vivo models and clinical trials, are warranted to fully elucidate its efficacy and safety profile.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. Activation of the Nrf2/HO-1 pathway by curcumin inhibits oxidative stress in human nasal fibroblasts exposed to urban particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

Unveiling Cyclobisdemethoxycurcumin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cyclobisdemethoxycurcumin, a curcuminoid found in Curcuma longa (turmeric). More accurately identified in scientific literature as Bisdemethoxycurcumin , this document will also briefly touch upon a related compound, Cyclocurcumin , to provide a comprehensive overview. We will delve into the primary natural sources of these compounds and detail the sophisticated methodologies employed for their isolation and purification. The quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language are included to illustrate experimental workflows.

Natural Sources of Bisdemethoxycurcumin and Cyclocurcumin

Bisdemethoxycurcumin is one of the three principal curcuminoids naturally occurring in the rhizomes of turmeric (Curcuma longa), alongside curcumin and demethoxycurcumin.[1] While curcumin is the most abundant, bisdemethoxycurcumin constitutes a smaller but significant portion. Various species of the Curcuma genus are known to contain curcuminoids, with C. longa being the most prominent source.[2][3] Other species such as Curcuma xanthorrhiza and Curcuma kwangsiensis have also been reported to contain bisdemethoxycurcumin.[4]

Cyclocurcumin, a distinct but related compound, is also found in the rhizome of turmeric, albeit in trace amounts.[5] The approximate proportions of the main curcuminoids in C. longa are typically 75-80% curcumin, 15-20% demethoxycurcumin, and 3-5% bisdemethoxycurcumin.[5]

Table 1: Distribution of Key Curcuminoids in Curcuma longa

| Compound | Typical Percentage in Crude Curcuminoid Extract |

| Curcumin | 75-80% |

| Demethoxycurcumin | 15-20% |

| Bisdemethoxycurcumin | 3-5% |

| Cyclocurcumin | Trace amounts |

Isolation and Purification Methodologies

The isolation of bisdemethoxycurcumin from its natural source typically involves a multi-step process encompassing extraction followed by one or more purification techniques. The lipophilic nature of curcuminoids dictates the use of organic solvents for initial extraction.

Extraction

The initial step involves the extraction of crude curcuminoids from dried and powdered turmeric rhizomes. Common solvents used for this purpose include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent can influence the yield and profile of the extracted curcuminoids.

Purification Techniques

Due to the structural similarity of the curcuminoids, their separation requires more refined techniques. Several chromatographic methods have been successfully employed for the purification of bisdemethoxycurcumin.

2.2.1. Column Chromatography

A widely used method for the separation of curcuminoids is column chromatography using silica gel as the stationary phase. A solvent system of chloroform and methanol is often used as the mobile phase.[6]

2.2.2. High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample adsorption and degradation. A two-phase solvent system is employed for the separation.

2.2.3. Supercritical Fluid Chromatography (SFC)

SFC is an environmentally friendly and efficient technique for the separation of natural products. It utilizes supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol.

Table 2: Comparison of Purification Techniques for Bisdemethoxycurcumin

| Technique | Principle | Advantages | Disadvantages |

| Column Chromatography | Adsorption chromatography on a solid stationary phase (e.g., silica gel). | Simple, cost-effective, scalable. | Can lead to sample degradation, lower resolution for closely related compounds. |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | High recovery, minimal sample degradation, good resolution. | Requires specialized equipment, can be time-consuming. |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. | Fast, environmentally friendly (reduced solvent usage), high resolution. | High initial equipment cost. |

Detailed Experimental Protocols

General Extraction of Crude Curcuminoids

A general workflow for the initial extraction of curcuminoids from turmeric powder is outlined below.

Protocol:

-

Dried and powdered turmeric rhizomes are subjected to extraction with a suitable organic solvent (e.g., 95% ethanol) using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

The resulting extract is filtered to remove solid plant material.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude curcuminoid extract.

Purification of Bisdemethoxycurcumin by Column Chromatography

This protocol describes a typical column chromatography procedure for the separation of bisdemethoxycurcumin from a crude curcuminoid mixture.

Protocol:

-

A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent such as hexane to create a slurry.

-

The crude curcuminoid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of chloroform and methanol, starting with a non-polar mixture and gradually increasing the polarity. A common starting mobile phase is 98:2 chloroform:methanol.

-

Fractions of the eluate are collected sequentially.

-

The composition of each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing pure bisdemethoxycurcumin.

-

Fractions containing pure bisdemethoxycurcumin are pooled together.

-

The solvent is evaporated from the pooled fractions to yield purified bisdemethoxycurcumin.

Purification by High-Speed Countercurrent Chromatography (HSCCC)

The following provides a representative protocol for the purification of curcuminoids using HSCCC.

Protocol:

-

A two-phase solvent system is prepared. A common system is n-hexane/chloroform/methanol/water (5:10:7.5:2.5, v/v/v/v).[7]

-

The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a specific flow rate until hydrodynamic equilibrium is reached.

-

The crude curcuminoid extract, dissolved in a mixture of the stationary and mobile phases, is injected into the system.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

-

The fractions corresponding to the bisdemethoxycurcumin peak are collected, and the solvent is evaporated to obtain the pure compound.

A study utilizing this method yielded 0.9 mg of bisdemethoxycurcumin with a purity of over 98% from 25 mg of loaded turmeric powder.[7]

Purification by Supercritical Fluid Chromatography (SFC)

An example of an SFC method for the separation of curcuminoids is detailed below.

Protocol:

-

A preparative SFC system equipped with a suitable column (e.g., Viridis BEH OBD column) is used.

-

The mobile phase consists of supercritical CO2 and a modifier, such as methanol containing a small amount of an acid like oxalic acid (e.g., 10 mM).

-

The crude methanol extract of turmeric is injected into the system.

-

A gradient elution program is run, typically increasing the percentage of the methanol co-solvent over time.

-

The eluate is monitored, and fractions corresponding to curcumin, demethoxycurcumin, and bisdemethoxycurcumin are collected separately.

-

One study reported obtaining 4.6 mg of bisdemethoxycurcumin with 94.8% purity from a single SFC separation step.[8]

Characterization of Bisdemethoxycurcumin

Following isolation, the identity and purity of bisdemethoxycurcumin are confirmed using various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

Bisdemethoxycurcumin, a significant curcuminoid from Curcuma longa, can be effectively isolated and purified using a combination of extraction and advanced chromatographic techniques. While column chromatography remains a fundamental method, modern techniques like HSCCC and SFC offer improved resolution, efficiency, and reduced environmental impact. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. The presence of cyclocurcumin in trace amounts also presents an interesting area for further investigation.

References

- 1. Bisdemethoxycurcumin - Wikipedia [en.wikipedia.org]

- 2. A narrative review of curcuminoids from various Curcuma species in Indonesia as potential antidiabetic agents - Priyangga - Longhua Chinese Medicine [lcm.amegroups.org]

- 3. Genus Curcuma: chemical and ethnopharmacological role in aging process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisdemethoxycurcumin | C19H16O4 | CID 5315472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cyclobisdemethoxycurcumin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclobisdemethoxycurcumin

This compound is a synthetic analogue of curcumin, the principal curcuminoid found in the rhizomes of Curcuma longa (turmeric). Curcumin and its analogues have garnered significant interest in the scientific community due to their diverse pharmacological activities. This compound is characterized by the absence of methoxy groups on its phenyl rings, a modification that can influence its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is a critical first step in its preclinical and pharmaceutical development, impacting formulation, bioavailability, and in vitro assay design.

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The solubility of a compound like this compound, which is largely nonpolar, is expected to be higher in organic solvents compared to aqueous solutions. Factors influencing solubility include:

-

Solute-Solvent Interactions: The strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules.

-

Crystal Lattice Energy: The energy required to break the bonds holding the solid solute together.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.

-

pH: For ionizable compounds, solubility can be significantly affected by the pH of the solution.

Solubility Profile of Curcumin: An Analogue-Based Approach

Given the structural similarity, the solubility behavior of curcumin provides valuable insights into what can be expected for this compound. Curcumin is known to be practically insoluble in water but soluble in a variety of organic solvents.

Table 1: Qualitative and Quantitative Solubility of Curcumin in Various Organic Solvents

| Solvent | Polarity Index | General Solubility | Reported Quantitative Data (at ambient temperature) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | ~25 mg/mL[1] |

| Acetone | 5.1 | Soluble | At least 20 mg/mL[2] |

| Chloroform | 4.1 | Soluble | Readily soluble[3][4] |

| Ethyl Acetate | 4.4 | Soluble | Readily soluble[3] |

| Ethanol | 4.3 | Soluble | ~10 mg/mL[1] |

| Methanol | 5.1 | Soluble | Readily soluble[3][4][5] |

| n-Hexane | 0.1 | Sparingly Soluble | Sparingly soluble[3] |

Note: The quantitative data presented are approximations from various sources and may vary depending on the specific experimental conditions.

Based on this data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and moderate to good solubility in alcohols like ethanol and methanol. Its solubility is expected to be low in nonpolar hydrocarbon solvents such as n-hexane.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any drug development program. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.

This is the gold standard method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker water bath or a rotating wheel is commonly used.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

This method is suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm) to identify the λmax. Curcumin, for instance, has a λmax around 420-430 nm in many organic solvents.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted supernatant obtained from the shake-flask experiment at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the solubility in the original supernatant.

HPLC is a more specific and often more sensitive method for quantification, especially in the presence of impurities.

Methodology:

-

Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Sample Analysis: Inject a known volume of the diluted supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility by accounting for the dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method coupled with either UV-Vis or HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong inference can be drawn from its structural analogue, curcumin. It is anticipated that this compound will demonstrate favorable solubility in polar aprotic and polar protic organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately and reliably determine the solubility of this promising compound. Such data is indispensable for advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of Cyclobisdemethoxycurcumin (NMR, FT-IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobisdemethoxycurcumin is a synthetic analog of curcumin, belonging to the curcuminoid family. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Unlike the linear β-diketone moiety in curcumin, this compound incorporates a central cyclic ketone, typically a cyclohexanone ring. This structural modification is intended to enhance the compound's stability and bioavailability. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and interpreted spectral data are presented to aid in the identification and analysis of this promising compound.

Disclaimer: Specific experimental data for a compound explicitly named "this compound" is not widely available in the public domain. The data presented here is based on the known spectroscopic characteristics of its parent compound, bisdemethoxycurcumin, and predicted shifts based on the introduction of a cyclic core. These values should be considered as estimations for guiding the analysis of synthesized this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR and ¹³C NMR Spectral Data for this compound (Estimated)

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.10 (s, 2H) | Ar-OH |

| ~7.60 (d, J = 8.5 Hz, 4H) | Ar-H (ortho to -OH) |

| ~6.85 (d, J = 8.5 Hz, 4H) | Ar-H (meta to -OH) |

| ~7.58 (d, J = 16.0 Hz, 2H) | -CH=CH- (vinylic) |

| ~6.75 (d, J = 16.0 Hz, 2H) | -CH=CH- (vinylic) |

| ~2.90 (t, J = 6.0 Hz, 4H) | -CH₂- (cyclohexanone, adjacent to C=C) |

| ~1.90 (quint, J = 6.0 Hz, 2H) | -CH₂- (cyclohexanone, middle) |

Data for bisdemethoxycurcumin was used as a basis for these estimations[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~1655 | C=O stretch | α,β-unsaturated ketone (cyclohexanone) |

| ~1625 | C=C stretch | Aromatic and vinylic |

| ~1585 | C=C stretch | Benzene ring |

| ~1510 | C=C stretch | Benzene ring |

| ~1280 | C-O stretch | Phenolic C-O |

| ~1170 | C-H in-plane bend | Aromatic |

| ~970 | C-H out-of-plane bend | Trans-vinylic |

| ~830 | C-H out-of-plane bend | p-disubstituted benzene |

Characteristic peaks are based on data for bisdemethoxycurcumin and other curcuminoids[2][3][4].

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 3: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) |

| Methanol | ~418 |

| Ethanol | ~418 |

| Acetonitrile | ~411 |

| DMSO | ~425 |

Absorption maxima are based on data for bisdemethoxycurcumin[5][6].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of this compound.

Methodology:

-

Sample Preparation:

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher)

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency)

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Assign the chemical shifts in the ¹³C NMR spectrum, potentially with the aid of 2D NMR experiments like HSQC and HMBC.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove moisture[9].

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained[10].

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet[9][10].

-

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences[11].

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound, which are related to its conjugated system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or DMSO) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution with a concentration in the range of 1-10 µg/mL[12]. The final absorbance should ideally be between 0.2 and 0.8.

-

-

Data Acquisition:

-

Data Analysis:

Visualization of Workflows and Pathways

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

NF-κB Signaling Pathway Inhibition by Curcumin Analogs

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Application of Fourier transform infrared (FTIR) spectroscopy coupled with multivariate calibration for quantitative analysis of curcuminoid in tablet dosage form - 奥谱天成(厦门)光电有限公司 [optosky.net]

- 5. Studies on Curcumin and Curcuminoids. XXXIX. Photophysical Properties of Bisdemethoxycurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of Bisdemethoxycurcumin | SIELC Technologies [sielc.com]

- 7. Facile NMR approach for profiling curcuminoids present in turmeric - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. phytojournal.com [phytojournal.com]

- 13. pharmacophorejournal.com [pharmacophorejournal.com]

- 14. UV-Vis Spectrum of Curcumin | SIELC Technologies [sielc.com]

- 15. Fabrication and vibration characterization of curcumin extracted from turmeric (Curcuma longa) rhizomes of the northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of Cyclobisdemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of Cyclobisdemethoxycurcumin, a synthetic analog of curcumin. This document collates available quantitative data, details relevant experimental protocols for assessing antioxidant activity, and presents visual workflows for key assays to support further research and development.

Executive Summary

This compound has demonstrated notable antioxidant properties in preclinical in vitro studies. This guide summarizes the key findings from radical scavenging and oxidation assays, providing a baseline for its comparative evaluation against other curcuminoids and standard antioxidants. The methodologies for common in vitro antioxidant assays are detailed to facilitate the replication and expansion of these studies.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using established in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value signifies greater antioxidant activity.

| Assay | IC50 Value (µM) | Reference Compound(s) |

| DPPH Free Radical Scavenging Assay | ~ 250 | Not specified |

| 2-Deoxyribose (2-DR) Oxidation Assay | 15 - 20 | Not specified |

Data sourced from GlpBio product information for this compound (CAS# 1042441-12-2)[1].

For comparative context, the IC50 values for curcumin and its natural derivative, bisdemethoxycurcumin, in various antioxidant assays are presented below. It is important to note that experimental conditions can influence IC50 values.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| Curcumin | ~32.86 - 48.93 | [2] |

| Bisdemethoxycurcumin | Less potent than curcumin | [3][4] |

Experimental Protocols

The following sections detail the methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add a small volume of the test compound dilutions to the DPPH working solution. The final volume in each well should be consistent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the test compound dilutions to the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Compound and Standard: Prepare serial dilutions of this compound and a ferrous sulfate standard.

-

Reaction Mixture: Add a small volume of the test compound or standard to the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide. Nitric oxide generated from sodium nitroprusside reacts with oxygen to form nitrite, which can be measured using the Griess reagent. The extent of NO scavenging is determined by the decrease in nitrite concentration.

Materials:

-

This compound

-

Sodium nitroprusside

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: Mix sodium nitroprusside solution with various concentrations of this compound in PBS.

-

Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes) under illumination.

-

Nitrite Measurement: Add an equal volume of Griess reagent to the incubated solution.

-

Incubation: Allow the color to develop for 5-10 minutes at room temperature.

-

Measurement: Measure the absorbance at 546 nm.

-

Calculation: Calculate the percentage of NO scavenging and the IC50 value as described in the DPPH assay.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the described in vitro antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion

The available data indicates that this compound possesses in vitro antioxidant activity, as evidenced by its ability to scavenge free radicals in both the DPPH and 2-DR oxidation assays. Further characterization using a broader range of antioxidant assays, such as ABTS, FRAP, and NO scavenging, is warranted to build a comprehensive profile of its antioxidant potential. The detailed protocols and workflows provided in this guide offer a framework for conducting these essential evaluations, thereby supporting the continued investigation of this compound as a potential therapeutic agent.

References

Preliminary Cytotoxicity Studies of Curcumin Analogs: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific cytotoxic data for "Cyclobisdemethoxycurcumin." This document therefore provides a comprehensive overview of the preliminary cytotoxicity of closely related and well-studied curcumin analogs, primarily focusing on Bisdemethoxycurcumin (BDMC) and Demethoxycurcumin (DMC). The methodologies and findings presented herein are derived from research on these analogs and serve as a foundational guide for researchers, scientists, and drug development professionals interested in the anticancer potential of curcuminoids.

This technical guide summarizes the cytotoxic effects of curcumin analogs against various cancer cell lines, details the experimental protocols used for these assessments, and visualizes the key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Bisdemethoxycurcumin (BDMC) and Demethoxycurcumin (DMC) has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |

| SGC 7901 | Gastric Adenocarcinoma | BDMC | >5 | 72 |

| AGS | Gastric Adenocarcinoma | BDMC | 57.2 | Not Specified |

| AGS | Gastric Adenocarcinoma | DMC | 52.1 | Not Specified |

| SW-620 | Colorectal Adenocarcinoma | BDMC | >IC50 | Not Specified |

| SW-620 | Colorectal Adenocarcinoma | DMC | 42.9 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | BDMC | 64.7 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | DMC | 115.6 | Not Specified |

| GBM 8401/luc2 | Glioblastoma | BDMC | 15 - 50 | 48 |

| H460 (TKI-resistant) | Non-small Cell Lung Cancer | BDMC | ~20 | 48 |

| H1781 (TKI-resistant) | Non-small Cell Lung Cancer | BDMC | ~25 | 48 |

| PC9-IR (TKI-resistant) | Non-small Cell Lung Cancer | BDMC | ~20 | 48 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of curcumin analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the curcumin analog (e.g., 0, 10, 15, 20, 25, 30, 35, 40, 45, and 50 µM) and incubated for a specified period (e.g., 48 or 72 hours).[1][2]

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2][3]

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the curcumin analog at the desired concentrations for the specified time.

-

Cell Harvesting: Cells are harvested, washed with ice-cold PBS, and resuspended in 1x binding buffer.[4]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4]

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the curcumin analog, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Signaling Pathways

The cytotoxic effects of curcumin analogs are mediated through the modulation of various signaling pathways, primarily leading to apoptosis (programmed cell death).

Intrinsic Apoptosis Pathway

Bisdemethoxycurcumin has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[5] This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

-

Bcl-2 Family Regulation: BDMC treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5]

Caption: BDMC-induced intrinsic apoptosis signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Several curcumin analogs have been shown to inhibit the NF-κB pathway.[6][7]

-

Inhibition of IKK: Curcumin analogs can inhibit the activity of IκB kinase (IKK).[6]

-

Prevention of IκBα Degradation: IKK inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

-

Inhibition of NF-κB Translocation: With IκBα remaining bound to NF-κB, the translocation of NF-κB to the nucleus is blocked.[7]

-

Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation prevents the transcription of its target genes, which are involved in cell survival and proliferation.

Caption: Mechanism of NF-κB pathway inhibition by curcumin analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisdemethoxycurcumin Induces Cell Apoptosis and Inhibits Human Brain Glioblastoma GBM 8401/Luc2 Cell Xenograft Tumor in Subcutaneous Nude Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]

- 5. Bisdemethoxycurcumin attenuates gastric adenocarcinoma growth by inducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetic Profile and Bioavailability of Cyclobisdemethoxycurcumin and Related Curcuminoids

Introduction

Curcuminoids, the bioactive polyphenolic compounds derived from the rhizome of Curcuma longa (turmeric), have garnered significant interest for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This family of compounds primarily includes curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC). Cyclobisdemethoxycurcumin is another identified curcuminoid in turmeric extracts. Despite their promising bioactivities, the clinical utility of curcuminoids is significantly hampered by their poor oral bioavailability, which is attributed to low aqueous solubility, rapid metabolism, and extensive systemic elimination.[1] This guide delves into the pharmacokinetic profile of curcuminoids, providing researchers, scientists, and drug development professionals with a detailed understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Profile of Curcuminoids

The pharmacokinetic properties of curcuminoids are characterized by low plasma concentrations and rapid clearance following oral administration.

2.1. Absorption

Following oral ingestion, only a small fraction of curcuminoids is absorbed from the gastrointestinal tract. Studies in both animals and humans have consistently shown very low to undetectable levels of curcuminoids in the plasma, even after high doses.[2] For instance, in a human study, serum levels of curcumin were either undetectable or very low after a 2 g dose.[2] The poor absorption is primarily due to their lipophilic nature and low solubility in the aqueous environment of the gut.

2.2. Distribution

Once absorbed, curcuminoids are rapidly distributed to various tissues. However, due to their extensive metabolism, the concentrations of the parent compounds in tissues are also generally low. Studies in mice have shown that curcuminoids can be detected in tumor tissue, where they appear to be present in their free form, in contrast to the plasma where they are mainly found as glucuronide conjugates.[3]

2.3. Metabolism

Curcuminoids undergo extensive and rapid metabolism in the intestine and liver. The primary metabolic pathways include:

-

Conjugation: The phenolic hydroxyl groups of curcuminoids are readily conjugated with glucuronic acid (glucuronidation) and sulfate (sulfation) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugated metabolites are more water-soluble and are readily excreted.

-

Reduction: The α,β-unsaturated β-diketone moiety of curcuminoids can be reduced by reductases to form dihydrocurcumin, tetrahydrocurcumin, and hexahydrocurcumin.[4] These reductive metabolites have also been shown to possess biological activity.

The rapid metabolism is a major contributor to the low systemic bioavailability of the parent curcuminoids.

2.4. Excretion

The metabolites of curcuminoids are primarily excreted through the feces, with biliary excretion being the major route.[4] A study in rats showed that most of the radioactivity from labeled curcumin was excreted in the feces after oral and intraperitoneal administration.[4] The major biliary metabolites were identified as glucuronides of tetrahydrocurcumin and hexahydrocurcumin.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for curcuminoids from various studies. It is important to note that these values can vary significantly depending on the formulation, dose, and analytical method used.

Table 1: Pharmacokinetic Parameters of Curcumin in Rats and Humans

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Rats | 2 g/kg | Oral | ~135 | 0.83 | ~450 | 1.7 | - | [2] |

| Rats (with Piperine) | 2 g/kg | Oral | ~200 | 1.5 | ~700 | 2.6 | 154% increase | [2] |

| Humans | 2 g | Oral | Undetectable to low | - | - | - | - | [2] |

| Humans (with Piperine) | 2 g | Oral | ~50 | 0.5-1 | - | - | 2000% increase | [2] |

| Rats | 500 mg/kg (in yoghurt) | Oral | 60 ± 10 | 0.23 | - | 0.55 | ~0.47 | [5] |

| Rats | 10 mg/kg | IV | 3140 ± 900 | 0.08 | - | 0.14 | - | [5] |

Table 2: Comparative Pharmacokinetics of Different Curcuminoid Formulations in Humans (Total Curcuminoids)

| Formulation | Dose (mg) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Reference |

| Standard Turmeric Extract | 1500 | Variable | 5080 | [6] |

| Liquid Micellar Preparation | 1000 | Higher than others | 8540 | [6] |

| Dried Colloidal Suspension | 300 | - | 6520 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profile of curcuminoids.

4.1. Animal Pharmacokinetic Study Protocol

-

Animal Model: Male Wistar rats or ICR mice are commonly used. Animals are fasted overnight before drug administration.

-

Drug Administration: Curcuminoids are typically suspended in a vehicle like 0.5% carboxymethylcellulose and administered orally via gavage. For intravenous studies, the compound is dissolved in a suitable solvent like DMSO and administered via the tail vein.

-

Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation for Analysis: Plasma proteins are precipitated using a solvent like acetonitrile. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for analysis.

-

Analytical Method: Plasma concentrations of curcuminoids and their metabolites are determined using a validated high-performance liquid chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection. A C18 column is commonly used for separation.[3][7]

-

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

4.2. Analytical Method: LC-MS/MS for Curcuminoid Quantification

-

Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., Zorbax SB-C18).[3]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[3]

-

Detection: Selected reaction monitoring (SRM) mode is used for sensitive and specific quantification of the parent curcuminoids and their metabolites.

Strategies to Enhance Bioavailability

Given the poor intrinsic bioavailability of curcuminoids, various strategies have been developed to improve their absorption and systemic exposure.

-

Co-administration with Piperine: Piperine, an alkaloid from black pepper, is a potent inhibitor of glucuronidation in the liver and intestine. Co-administration of piperine has been shown to increase the bioavailability of curcumin by up to 2000% in humans.[2]

-

Formulation Technologies:

-

Nanoparticles: Encapsulating curcuminoids in nanoparticles, such as solid lipid nanoparticles (SLNs), can improve their solubility and absorption.[3]

-

Liposomes and Micelles: These lipid-based delivery systems can enhance the solubility and transport of curcuminoids across the intestinal barrier.

-

Phospholipid Complexes (Phytosomes): Complexing curcuminoids with phospholipids improves their lipophilicity and absorption.

-

Visualizations

Experimental Workflow for a Typical Animal Pharmacokinetic Study

Caption: Workflow of an animal pharmacokinetic study.

Hypothetical Signaling Pathway Influenced by Curcuminoids

Caption: Curcuminoids' influence on signaling pathways.

Conclusion

The therapeutic potential of this compound and other curcuminoids is currently limited by their challenging pharmacokinetic profile, primarily their poor oral bioavailability. Understanding the mechanisms of their absorption, distribution, metabolism, and excretion is paramount for the development of effective delivery systems and formulations. Strategies such as co-administration with bioenhancers like piperine and the use of advanced formulation technologies have shown promise in overcoming these limitations. Further research focused on the specific pharmacokinetic properties of individual curcuminoids, including this compound, is warranted to fully realize their clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. interscience.org.uk [interscience.org.uk]

- 3. mdpi.com [mdpi.com]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. WO2022079574A1 - Compositions for reducing inflammation to improve or maintain mental or physical health - Google Patents [patents.google.com]

- 6. Pharmacokinetics of a Single Dose of Turmeric Curcuminoids Depends on Formulation: Results of a Human Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]